Rivaroxaban-13C6: A Technical Guide for Researchers and Drug Development Professionals
Rivaroxaban-13C6: A Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Rivaroxaban-13C6, a stable isotope-labeled internal standard essential for the accurate quantification of the direct oral anticoagulant, Rivaroxaban. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of its chemical structure, physicochemical properties, and its critical application in bioanalytical methodologies.
Introduction: The Imperative for a High-Fidelity Internal Standard
Rivaroxaban is a potent and selective direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1] Its therapeutic use in preventing and treating thromboembolic disorders necessitates precise and reliable methods for its quantification in biological matrices. In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalysis, the use of a stable isotope-labeled internal standard is paramount.[2] Rivaroxaban-13C6 serves as the ideal internal standard for Rivaroxaban quantification, as its physicochemical properties are virtually identical to the unlabeled analyte, ensuring it co-elutes chromatographically and experiences similar ionization effects, thereby correcting for matrix effects and variability in sample preparation.[2]
Chemical Structure and Physicochemical Properties
Rivaroxaban-13C6 is a synthetic derivative of Rivaroxaban in which six carbon-12 atoms have been replaced with carbon-13 isotopes. This isotopic enrichment provides a distinct mass difference detectable by mass spectrometry, without altering the chemical behavior of the molecule.
Chemical Name: 5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide[3][4]
Molecular Formula: ¹³C₆C₁₃H₁₈ClN₃O₅S[3][4][5][6]
Molecular Weight: Approximately 441.84 g/mol [5][6]
CAS Number: 1261392-59-9[3][4][5]
The six ¹³C atoms are strategically placed on the central phenyl ring, a core component of the molecule. This labeling provides a significant mass shift for clear differentiation from the unlabeled Rivaroxaban in mass spectrometric analysis.
Caption: Chemical structure of Rivaroxaban-13C6 with labeled carbon atoms.
Physicochemical Properties
The physicochemical properties of Rivaroxaban-13C6 are expected to be nearly identical to those of unlabeled Rivaroxaban due to the nature of stable isotope labeling.
| Property | Rivaroxaban | Rivaroxaban-13C6 (Expected) | Reference |
| Appearance | White to yellowish powder | White to yellowish powder | [7] |
| Solubility | Poorly soluble in water | Poorly soluble in water | [8] |
| Melting Point | ~230 °C | ~230 °C | [7] |
| logP | 1.5 | ~1.5 | [8] |
| pKa | Not ionizable in the physiological pH range | Not ionizable in the physiological pH range | [8] |
Application in Bioanalytical Methods: A Self-Validating System
The primary application of Rivaroxaban-13C6 is as an internal standard in LC-MS/MS assays for the quantification of Rivaroxaban in biological matrices such as plasma.[9] The co-extraction and co-analysis of the analyte and its stable isotope-labeled counterpart create a self-validating system that enhances the accuracy, precision, and robustness of the method.
Experimental Protocol: Quantification of Rivaroxaban in Human Plasma
This section outlines a typical workflow for the quantification of Rivaroxaban in human plasma using Rivaroxaban-13C6 as an internal standard.
3.1. Materials and Reagents
-
Rivaroxaban reference standard
-
Rivaroxaban-13C6 (internal standard)
-
HPLC-grade methanol and acetonitrile
-
Formic acid
-
Ultrapure water
-
Human plasma (K₂EDTA)
3.2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately prepare stock solutions of Rivaroxaban and Rivaroxaban-13C6 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Rivaroxaban by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of Rivaroxaban-13C6 (e.g., 500 ng/mL) in methanol.[10][11]
3.3. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma sample (calibration standard, quality control, or unknown), add 400 µL of the Rivaroxaban-13C6 internal standard working solution in methanol.[10][11]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[10][11]
-
Transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.22 µm PVDF filter.[10][11]
-
Transfer the filtered supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: Bioanalytical workflow for Rivaroxaban quantification.
3.4. LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 5 µm) is commonly used.[12]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[12]
-
Flow Rate: A typical flow rate is 0.5 mL/min.[12]
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Rivaroxaban | 436.1 | 145.1 |
| Rivaroxaban-13C6 | 442.1 | 145.1 |
Note: Specific MRM transitions should be optimized in-house for the instrument being used.
3.5. Method Validation A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). This includes assessing:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Conclusion
Rivaroxaban-13C6 is an indispensable tool for the accurate and reliable quantification of Rivaroxaban in biological samples. Its use as an internal standard in LC-MS/MS methodologies provides a robust and self-validating system that is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The detailed protocol provided in this guide serves as a comprehensive starting point for the development and validation of high-quality bioanalytical methods for Rivaroxaban.
References
-
Gous, T., Couchman, L., Patel, J. P., Paradzai, C., & Arya, R. (2017). Determination of rivaroxaban in patient's plasma samples by anti-Xa chromogenic test associated to High Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS). PLoS One, 12(2), e0171272. Retrieved from [Link]
-
Shimadzu. (2019). Fully Automated LC-MS/MS Analysis of Anticoagulants Using a Stable Isotope Labelled Internal Standards ASMS 2019. Retrieved from [Link]
-
Gous, T., Couchman, L., Patel, J. P., Paradzai, C., & Arya, R. (2017). Determination of rivaroxaban in patient's plasma samples by anti-Xa chromogenic test associated to High Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS). PLOS One. Retrieved from [Link]
-
Iqbal, M., Ezzeldin, E., Al-Rashood, K. A., & Al-Omary, F. A. (2015). UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays. PLoS One, 10(12), e0145451. Retrieved from [Link]
-
Alsachim. (n.d.). Fully automated LC-MS/MS analysis of anticoagulants using a novel reagent kit. Retrieved from [Link]
-
Kumari, A., & Shukla, T. (n.d.). Mass spectrometry parameters for rivaroxaban monitoring. ResearchGate. Retrieved from [Link]
-
Shimadzu Chemistry & Diagnostics. (n.d.). [13C6]-Rivaroxaban | 1261392-59-9 | Stable labeled standards. Retrieved from [Link]
-
ChemWhat. (n.d.). Rivaroxaban-13C6 CAS#: 1261392-59-9. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). Rivaroxaban Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rivaroxaban. PubChem. Retrieved from [Link]
-
BOC Sciences. (n.d.). Rivaroxaban-[13C6]. Biocompare. Retrieved from [Link]
Sources
- 1. Rivaroxaban | C19H18ClN3O5S | CID 9875401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemwhat.com [chemwhat.com]
- 4. Rivaroxaban-13C6 | CAS 1261392-59-9 | LGC Standards [lgcstandards.com]
- 5. schd-shimadzu.com [schd-shimadzu.com]
- 6. biocompare.com [biocompare.com]
- 7. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]
- 8. sds.edqm.eu [sds.edqm.eu]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Determination of rivaroxaban in patient’s plasma samples by anti-Xa chromogenic test associated to High Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) | PLOS One [journals.plos.org]
- 12. shimadzu.com [shimadzu.com]
